molecular formula C17H14FN3OS B6557665 N-(3-fluorophenyl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide CAS No. 1040676-63-8

N-(3-fluorophenyl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide

Cat. No. B6557665
CAS RN: 1040676-63-8
M. Wt: 327.4 g/mol
InChI Key: TZLVNPJECNFKQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluorophenyl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide, also known as FPT, is an organic compound used in a variety of scientific research applications. It is an analog of the well-known compound phenacetin and is a member of the thiazole family. FPT is a crystalline solid with a molecular weight of 256.3 g/mol and a melting point of 179-180°C. It is soluble in water and is used as a reagent in organic synthesis. FPT is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other compounds.

Mechanism of Action

N-(3-fluorophenyl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide acts as a catalyst in the synthesis of pharmaceuticals and agrochemicals. It acts as a nucleophile, attacking the electrophilic carbon atom of the substrate. This leads to the formation of a new bond between the nucleophile and the electrophile, resulting in the formation of the desired product.
Biochemical and Physiological Effects
N-(3-fluorophenyl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide is not known to have any direct biochemical or physiological effects. However, it is used in the synthesis of compounds that can have such effects, such as anticonvulsant drugs and fluorescent proteins.

Advantages and Limitations for Lab Experiments

N-(3-fluorophenyl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is soluble in water. Additionally, it is stable at room temperature and does not require special storage conditions. Its main limitation is that it is not a very efficient catalyst, so it may require longer reaction times than other catalysts.

Future Directions

N-(3-fluorophenyl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide has a wide range of applications in scientific research, and there are many potential future directions for its use. One such direction is in the synthesis of compounds used in the study of protein-protein interactions. N-(3-fluorophenyl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide could also be used to develop drugs targeting specific proteins, as well as in the synthesis of fluorescent proteins. Additionally, N-(3-fluorophenyl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide could be used in the synthesis of fluorescent dyes and imaging agents, as well as in the development of new pharmaceuticals and agrochemicals. Finally, N-(3-fluorophenyl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide could be used in the synthesis of compounds for use in the study of enzyme inhibition and drug metabolism.

Synthesis Methods

N-(3-fluorophenyl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide is synthesized through the reaction of 3-fluorophenylacetic acid and 2-amino-1,3-thiazole. The reaction is carried out in an inert atmosphere at a temperature of 180-200°C for 1-2 hours. The product is then purified by recrystallization from ethyl acetate.

Scientific Research Applications

N-(3-fluorophenyl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide is widely used in scientific research due to its ability to act as a catalyst in the synthesis of pharmaceuticals and agrochemicals. It is also used in the synthesis of other compounds, such as the anticonvulsant drug gabapentin. N-(3-fluorophenyl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide is also used in the synthesis of fluorescent dyes and imaging agents, as well as in the synthesis of fluorescent proteins. Additionally, N-(3-fluorophenyl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide is used in the synthesis of compounds used in the study of protein-protein interactions and in the development of drugs targeting specific proteins.

properties

IUPAC Name

2-(2-anilino-1,3-thiazol-4-yl)-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3OS/c18-12-5-4-8-14(9-12)19-16(22)10-15-11-23-17(21-15)20-13-6-2-1-3-7-13/h1-9,11H,10H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZLVNPJECNFKQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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